molecular formula C7H5ClF2O B8545002 (2-Chloro-4,6-difluorophenyl)methanol

(2-Chloro-4,6-difluorophenyl)methanol

Cat. No.: B8545002
M. Wt: 178.56 g/mol
InChI Key: NSYIXHKASFYPSD-UHFFFAOYSA-N
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Description

(2-Chloro-4,6-difluorophenyl)methanol (CAS No. 50909-46-1) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₅ClF₂O and a molecular weight of 193.27 g/mol . The compound features a benzene ring substituted with chlorine at the 2-position and fluorine atoms at the 4- and 6-positions, with a hydroxymethyl (-CH₂OH) group attached to the aromatic core. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For example, it is structurally related to quinoline-based compounds with pesticidal activity and serves as a precursor in the development of bioactive molecules targeting neuropsychopharmacological receptors .

Properties

Molecular Formula

C7H5ClF2O

Molecular Weight

178.56 g/mol

IUPAC Name

(2-chloro-4,6-difluorophenyl)methanol

InChI

InChI=1S/C7H5ClF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2

InChI Key

NSYIXHKASFYPSD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CO)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2-chloro-4,6-difluorophenyl)methanol are compared below with five related compounds, highlighting differences in substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Halogenated Aromatic Alcohols and Phenols

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
This compound C₇H₅ClF₂O 193.27 2-Cl, 4-F, 6-F Pharmaceutical intermediate; pesticidal quinoline derivatives
(2-Fluoro-4,6-dimethylphenyl)methanol C₉H₁₁FO 154.18 2-F, 4-Me, 6-Me Material science research; lower steric hindrance
(3-Bromo-2,6-difluorophenyl)methanol C₇H₅BrF₂O 223.02 3-Br, 2-F, 6-F Synthetic intermediate; bromine enhances electrophilicity
2-Chloro-4,6-difluorophenol C₆H₃ClF₂O 164.54 2-Cl, 4-F, 6-F (phenolic -OH) Higher acidity (pKa ~8–9); agrochemical synthesis
(2-Chloro-4,5-difluorophenyl)methanol C₇H₅ClF₂O 193.27 2-Cl, 4-F, 5-F Isomer with altered solubility; reduced symmetry

Key Comparison Points:

Substituent Effects on Reactivity: The chlorine atom in this compound exerts stronger electron-withdrawing inductive effects compared to fluorine in (2-fluoro-4,6-dimethylphenyl)methanol, enhancing the electrophilicity of the aromatic ring . Bromine in (3-bromo-2,6-difluorophenyl)methanol introduces steric bulk and polarizability, favoring nucleophilic substitution reactions .

Acidity and Solubility: The phenolic -OH group in 2-chloro-4,6-difluorophenol renders it significantly more acidic (pKa ~8–9) than the benzyl alcohol derivatives (pKa ~15), enabling its use in aqueous-phase reactions .

2-Chloro-4,6-difluorophenol is preferred in agrochemicals due to its stability under acidic conditions and compatibility with coupling reagents like CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) .

Steric and Electronic Modulation: Methyl groups in (2-fluoro-4,6-dimethylphenyl)methanol increase lipophilicity but reduce ring reactivity due to steric shielding . Fluorine’s small size allows for tight packing in crystalline phases, enhancing thermal stability in derivatives .

Q & A

Q. What are the established synthetic routes for (2-Chloro-4,6-difluorophenyl)methanol, and what are their critical reaction conditions?

  • Methodological Answer : The primary synthesis involves reducing a ketone precursor (e.g., 2-chloro-4,6-difluorobenzaldehyde) using sodium borohydride (NaBH₄) in methanol under controlled temperatures (0–25°C). This method achieves >85% yield when the reaction is stirred for 1–2 hours . Alternative routes include nucleophilic substitution of halogenated intermediates, where pH control (5.8–6.2) is critical to minimize side reactions . For multi-step syntheses, intermediates like 2-chloro-4,6-bis(fluorophenyl)triazine derivatives may require methoxide-mediated substitution in methanol .

Q. What purification techniques are recommended for isolating high-purity this compound?

  • Methodological Answer : Column chromatography with dichloromethane/methanol gradients (e.g., 20:1 to 10:1 v/v) effectively separates the target compound from by-products . Recrystallization from methanol/water (3:1 v/v) at low temperatures (4°C) enhances purity, as evidenced by melting point consistency (138–140°C for analogous triazine compounds) . Solvent selection should avoid acetone due to potential ketone contamination from incomplete reduction .

Q. Which spectroscopic methods are essential for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., deshielding due to electron-withdrawing Cl/F groups) and the methanol group’s singlet (~4.5 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (178.02 g/mol) and fragmentation patterns (e.g., loss of –CH₂OH) .
  • X-ray Crystallography : Resolves regiochemistry of halogen substituents, as demonstrated for structurally related dichlorophenyl ethanol derivatives .

Advanced Research Questions

Q. How can reaction parameters (pH, solvent, temperature) be optimized to maximize yield during synthesis?

  • Methodological Answer :
  • pH Optimization : Maintain pH 5.8–6.2 during halogenation to prevent dehydrohalogenation or over-substitution .
  • Solvent Choice : Methanol enhances solubility of intermediates and stabilizes borohydride reductions . Polar aprotic solvents (DMF) are preferred for SNAr reactions at 80°C .
  • Temperature Control : Reductions at 0°C minimize side reactions, while substitutions require 80°C for 12–24 hours .

Q. What strategies prevent degradation of this compound during storage?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation . For short-term use, dissolve in anhydrous methanol (1,000 µg/mL) and avoid freeze-thaw cycles . Purity should be monitored monthly via HPLC (C18 column, methanol/water mobile phase) .

Q. How are contradictions in reported spectral data or physical properties resolved?

  • Methodological Answer : Discrepancies in melting points or NMR shifts often arise from impurities or isomerization. Reproduce synthesis under standardized conditions (e.g., NaBH₄ in methanol, pH 6.0) and cross-validate with multiple techniques (e.g., FT-IR for –OH stretch, X-ray for regiochemistry) . Contradictory MS fragments may indicate isotopic interference (e.g., ³⁵Cl vs. ³⁷Cl), requiring high-resolution MS .

Q. What methods ensure regioselective halogenation during synthesis?

  • Methodological Answer :
  • Fluorine Introduction : Use directed ortho-metalation (DoM) with LDA to position F groups before chlorination .
  • Chlorine Control : Electrophilic chlorination (e.g., Cl₂/FeCl₃) at para positions is guided by steric hindrance from existing F substituents .
  • Protection/Deprotection : Temporarily block reactive sites with methoxy groups, later removed via BBr₃ .

Q. How does the choice of reducing agents impact the synthesis?

  • Methodological Answer :
  • NaBH₄ : Selective for ketone-to-methanol reduction without affecting aryl halides .
  • LiAlH₄ : Avoid due to potential over-reduction of aromatic rings.
  • Catalytic Hydrogenation : Not recommended for halogenated compounds to prevent dehalogenation .

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